molecular formula C17H18F3N3OS B2712856 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1396635-58-7

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide

Cat. No. B2712856
CAS RN: 1396635-58-7
M. Wt: 369.41
InChI Key: FJVSBZITIUQODM-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C17H18F3N3OS and its molecular weight is 369.41. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Assembly

Research has elucidated the structural nuances of pyrimidine derivatives, showing variations in their ring conformations and electronic structures. These structural characteristics influence their hydrogen-bonded assembly in dimensions ranging from zero to three, demonstrating the diversity in molecular interactions and assembly patterns (Acosta et al., 2013).

Anticancer and Antimicrobial Applications

A study on pyrazolopyrimidine derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, emphasizing the role of structural modifications in enhancing biological activity (Rahmouni et al., 2016). Another study focusing on thienopyrimidine and thienotriazolopyrimidine derivatives showed significant antitumor activity, indicating the therapeutic potential of such compounds (Hafez & El-Gazzar, 2017).

Herbicidal Activity

The synthesis and herbicidal activity of compounds containing pyrimidine and thiadiazole rings were explored, showing moderate to good activity against certain plant species. This points to the utility of these compounds in agricultural applications (Liu & Shi, 2014).

Synthesis and Chemical Properties

A study demonstrated the synthesis of trifluoromethylated analogues of dihydroorotic acid, revealing insights into their chemical properties and potential applications in medicinal chemistry (Sukach et al., 2015).

properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS/c1-12-11-14(17(18,19)20)23-15(22-12)7-9-21-16(24)8-10-25-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVSBZITIUQODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)CCSC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide

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